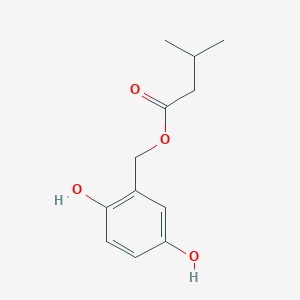
(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate is an organic compound with the molecular formula C12H16O4 This compound is characterized by the presence of two hydroxyl groups attached to a phenyl ring and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dihydroxyphenyl)methyl 3-methylbutanoate typically involves esterification reactions. One common method is the reaction between 2,5-dihydroxybenzyl alcohol and 3-methylbutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality compounds.
Análisis De Reacciones Químicas
Types of Reactions
(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives and ethers.
Aplicaciones Científicas De Investigación
(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2,5-Dihydroxyphenyl)methyl 3-methylbutanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes such as apoptosis and oxidative stress. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2,5-Dihydroxyphenyl)methyl acetate
- (2,5-Dihydroxyphenyl)methyl propanoate
- (2,5-Dihydroxyphenyl)methyl butanoate
Uniqueness
(2,5-Dihydroxyphenyl)methyl 3-methylbutanoate is unique due to the presence of the 3-methylbutanoate ester group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with biological targets, making it a valuable molecule for research and industrial applications.
Propiedades
Número CAS |
876665-01-9 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
(2,5-dihydroxyphenyl)methyl 3-methylbutanoate |
InChI |
InChI=1S/C12H16O4/c1-8(2)5-12(15)16-7-9-6-10(13)3-4-11(9)14/h3-4,6,8,13-14H,5,7H2,1-2H3 |
Clave InChI |
NBXSLSCWWOUMPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)OCC1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















